

Application Notes and Protocols for Copper-Catalyzed Reactions Involving N-Tosylaziridines

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Compound of Interest

Compound Name: **N-Tosylaziridine**

Cat. No.: **B123454**

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These application notes provide an overview and detailed protocols for various copper-catalyzed reactions utilizing **N-Tosylaziridines** as versatile building blocks. The inherent ring strain of aziridines, coupled with the activating effect of the N-tosyl group, makes them excellent substrates for a range of transformations, leading to the synthesis of valuable nitrogen-containing molecules. Copper catalysis offers a cost-effective and efficient means to control the reactivity and selectivity of these reactions.

Copper-Catalyzed Tandem Nucleophilic Ring-Opening/Intramolecular Oxidative Amidation of N-Tosylaziridines with Hydrazones

This tandem reaction provides an efficient route to functionalized tetrahydrotriazines. The process is initiated by a copper-catalyzed nucleophilic ring-opening of the **N-Tosylaziridine** by a hydrazone, followed by an intramolecular oxidative amidation.^{[1][2]} This methodology is notable for its operational simplicity and the use of aerobic conditions.

Quantitative Data Summary

Entry	N-Tosylaziridine (1)	Hydrazone (2)	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	Ref.
1	2-phenyl-1-tosylaziridine	Benzaldehyde N,N-dimethylhydrazone	Cu(OTf) ₂ (10)	CH ₃ CN	12	85	[1]
2	2-methyl-1-tosylaziridine	Benzaldehyde N,N-dimethylhydrazone	Cu(OTf) ₂ (10)	CH ₃ CN	15	78	[1]
3	2-phenyl-1-tosylaziridine	Acetophenone N,N-dimethylhydrazone	Cu(OTf) ₂ (10)	CH ₃ CN	12	82	[1]
4	2-phenyl-1-tosylaziridine	Benzaldehyde N-phenylhydrazone	Cu(OTf) ₂ (10)	CH ₃ CN	18	75	[1]

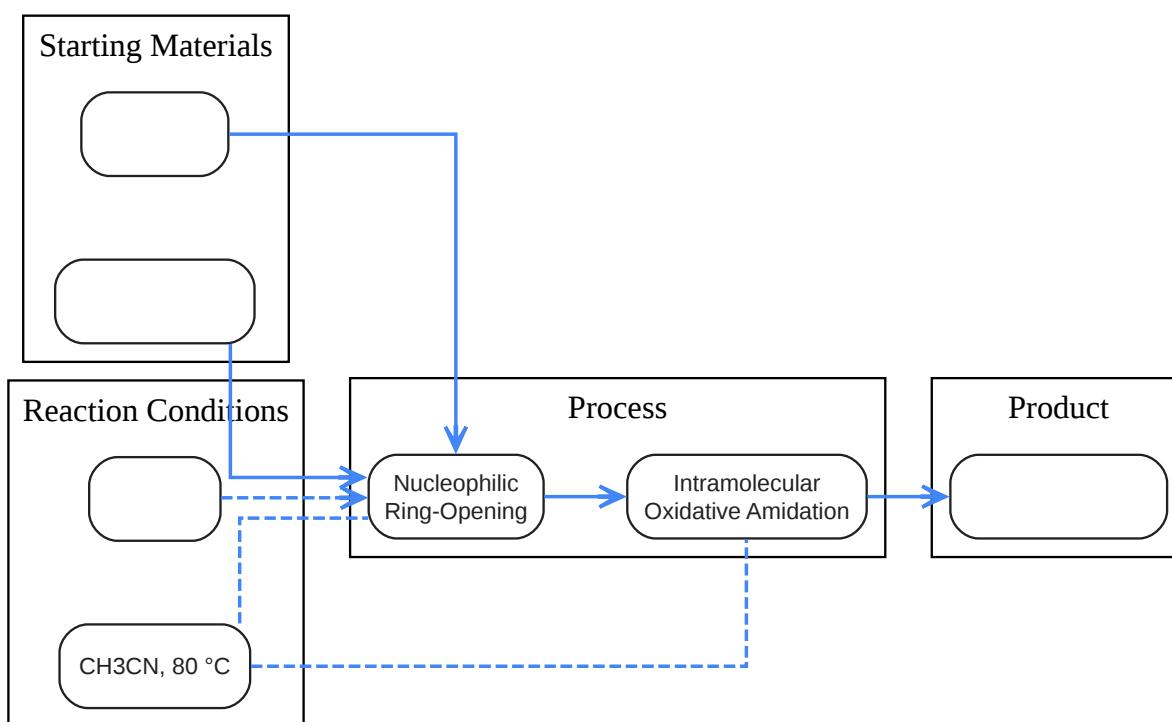
Experimental Protocol

General Procedure for the Tandem Reaction:

- To a screw-capped vial, add **N-Tosylaziridine** (1.0 mmol), hydrazone (1.2 mmol), and Cu(OTf)₂ (0.1 mmol, 10 mol%).
- Add acetonitrile (5 mL) as the solvent.
- Seal the vial and stir the reaction mixture at 80 °C.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired tetrahydrotriazine product.

Reaction Workflow



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Caption: Workflow for the tandem ring-opening and amidation.

Copper-Catalyzed [3+2] Cycloaddition of N-Tosylaziridines with Nitriles

This method provides a direct and efficient route to substituted imidazolines. The reaction involves the copper(II) triflate-mediated [3+2] cycloaddition of **N-Tosylaziridines** with various nitriles. This approach is applicable to a range of aryl, alkyl, and cycloalkyl substituted **N-Tosylaziridines**.

Quantitative Data Summary

Entry	N-Tosylaziridine	Nitrile	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	Ref.
1	2-phenyl-1-tosylaziridine	Acetonitrile	Cu(OTf) ₂ (10)	1,2-Dichloroethane	12	88	
2	2-methyl-1-tosylaziridine	Acetonitrile	Cu(OTf) ₂ (10)	1,2-Dichloroethane	24	75	
3	2-phenyl-1-tosylaziridine	Benzonitrile	Cu(OTf) ₂ (10)	1,2-Dichloroethane	18	92	
4	2-(cyclohexyl)-1-tosylaziridine	Acetonitrile	Cu(OTf) ₂ (10)	1,2-Dichloroethane	24	70	

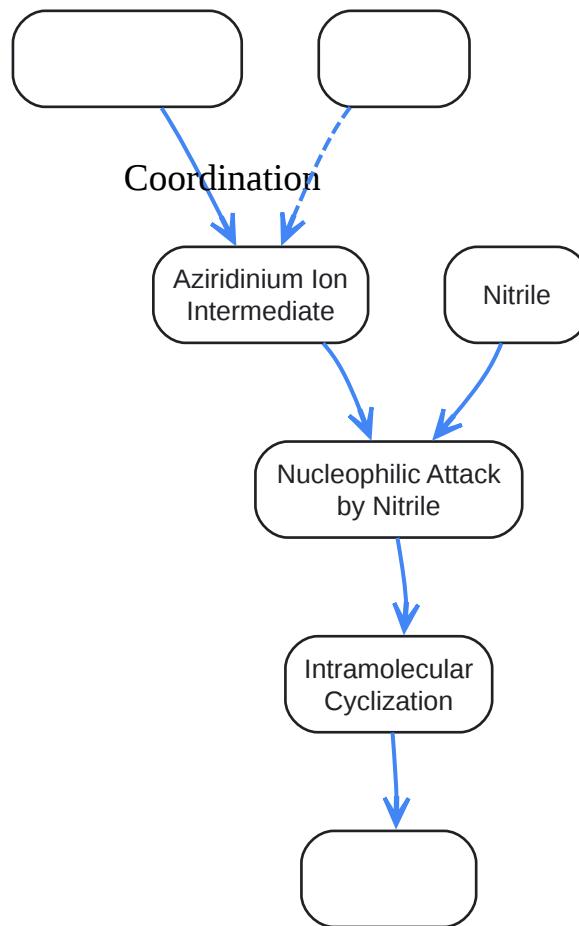
Experimental Protocol

General Procedure for the [3+2] Cycloaddition:

- To a solution of the **N-Tosylaziridine** (1.0 mmol) in 1,2-dichloroethane (5 mL) in a sealed tube, add the nitrile (5.0 mmol).
- Add Cu(OTf)₂ (0.1 mmol, 10 mol%) to the mixture.

- Seal the tube and heat the reaction mixture at 80 °C.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of NaHCO₃.
- Extract the product with dichloromethane (3 x 10 mL).
- Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the imidazoline.

Reaction Mechanism



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Caption: Proposed mechanism for the [3+2] cycloaddition.

Copper-Catalyzed Kinetic Resolution of Racemic N-Tosylaziridines

This protocol describes the kinetic resolution of racemic **N-Tosylaziridines** through an NHC/Cu cooperative catalysis. This method allows for the separation of enantiomers by their differential reaction rates in an asymmetric transformation, providing access to enantioenriched aziridines and the corresponding ring-opened products.

Quantitative Data Summary

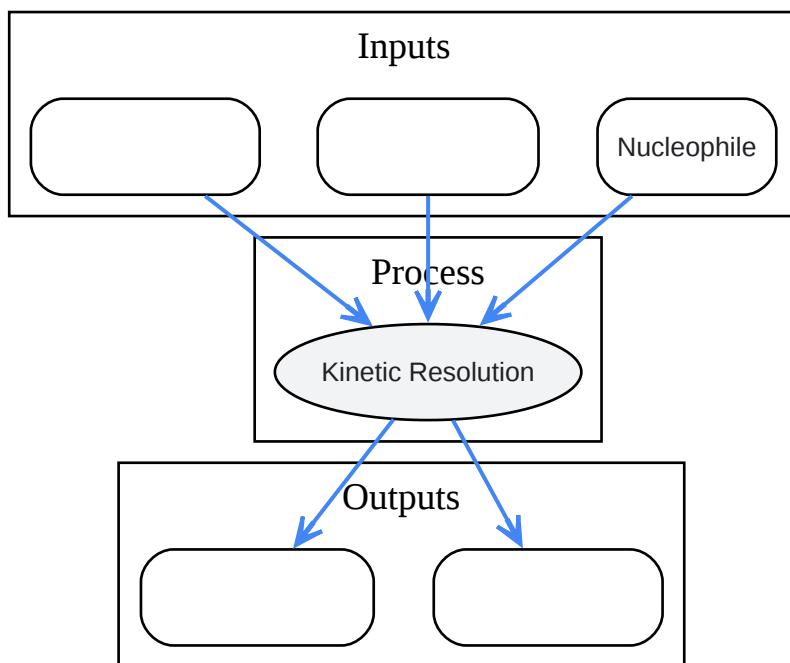
Entry	Racemic N-Tosylaziri- dine	Nucleoph- ile	Chiral Ligand	ee (%) of unreacte- d SM	ee (%) of product	Ref.
1	2-phenyl-1- tosylaziri- dine	Indole	(S)-BINAP	>99	95	[3]
2	2-(4- chlorophen- yl)-1- tosylaziri- dine	Indole	(S)-BINAP	98	94	[3]
3	2-methyl-1- tosylaziri- dine	Indole	(S)-Tol- BINAP	96	92	[3]
4	2-phenyl-1- tosylaziri- dine	5- methoxyind- ole	(S)-BINAP	>99	96	[3]

Experimental Protocol

General Procedure for Kinetic Resolution:

- In a glovebox, add $\text{Cu}(\text{CH}_3\text{CN})_4\text{PF}_6$ (2.5 mol%) and the chiral diphosphine ligand (e.g., (S)-BINAP, 5 mol%) to a dried Schlenk tube.
- Add dry, degassed toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Add the racemic **N-Tosylaziridine** (0.075 mmol) and the nucleophile (e.g., indole, 0.1 mmol).
- Add the N-heterocyclic carbene (NHC) precatalyst (5 mol%) and Na_2CO_3 (0.1 mmol).
- Seal the tube and stir the reaction at 25 °C for the specified time (e.g., 30 h).
- Monitor the reaction progress and enantiomeric excess by chiral HPLC.
- Once the desired conversion is reached, quench the reaction with a saturated aqueous NH_4Cl solution.
- Extract the products with ethyl acetate (3 x 5 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the unreacted starting material and the product by flash column chromatography.

Logical Relationship



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Caption: Principle of kinetic resolution of **N-Tosylaziridines**.

Copper-Catalyzed Ring-Opening of N-Tosylaziridines with Silyl Grignard Reagents

This reaction provides a stereospecific route to β -silylamines, which are valuable intermediates in organic synthesis. The regioselectivity of the ring-opening is controlled by the steric hindrance of the silicon nucleophile.^[1]

Quantitative Data Summary

Entry	N-Tosylaziridine	Silyl Grignard Reagent	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	Ref.
1	2-phenyl-1-tosylaziridine	PhMe ₂ SiMgBr	CuCN·2LiCl (5)	THF	12	85	[1]
2	2-phenyl-1-tosylaziridine	(i-Pr) ₃ SiMgCl	CuCN·2LiCl (5)	THF	24	78 (β -attack)	[1]
3	2-methyl-1-tosylaziridine	PhMe ₂ SiMgBr	CuCN·2LiCl (5)	THF	12	80	[1]
4	2-phenyl-1-tosylaziridine	Ph ₃ SiLi	CuCN·2LiCl (5)	THF	18	90 (α -attack)	[1]

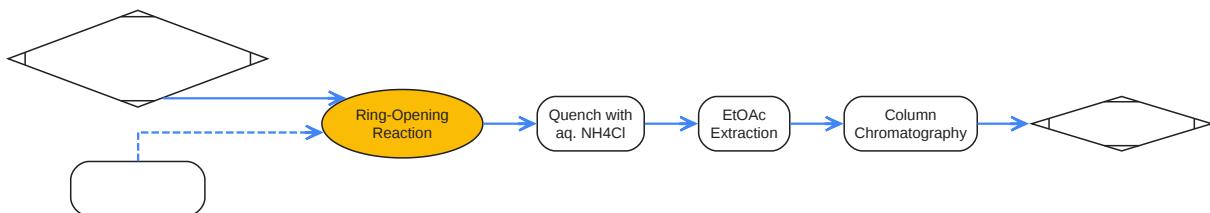
Experimental Protocol

General Procedure for Ring-Opening with Silyl Grignard Reagents:

- To a solution of the **N-Tosylaziridine** (0.5 mmol) and CuCN·2LiCl (0.025 mmol, 5 mol%) in anhydrous THF (2.5 mL) at -78 °C under an argon atmosphere, add the silyl Grignard reagent (1.0 mmol) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for the indicated time.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

- Extract the mixture with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired β -silylamine.

Experimental Workflow



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